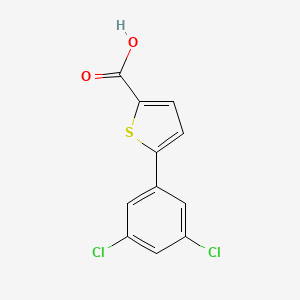

5-(3,5-Dichlorophenyl)thiophene-2-carboxylic acid

Description

BenchChem offers high-quality 5-(3,5-Dichlorophenyl)thiophene-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3,5-Dichlorophenyl)thiophene-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(3,5-dichlorophenyl)thiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6Cl2O2S/c12-7-3-6(4-8(13)5-7)9-1-2-10(16-9)11(14)15/h1-5H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHLHVJQEBFYQDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)C(=O)O)C2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6Cl2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-(3,5-Dichlorophenyl)thiophene-2-carboxylic acid properties

An In-depth Technical Guide to 5-(3,5-Dichlorophenyl)thiophene-2-carboxylic Acid

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 5-(3,5-dichlorophenyl)thiophene-2-carboxylic acid, a heterocyclic building block of significant interest in medicinal chemistry and materials science. We will delve into its physicochemical properties, outline a robust synthetic pathway via palladium-catalyzed cross-coupling, predict its spectroscopic characteristics, and explore its potential applications as a key intermediate in the development of novel therapeutic agents and functional materials. This document is intended for researchers, chemists, and professionals in the field of drug development, offering both foundational knowledge and practical, field-proven insights.

Introduction and Molecular Overview

5-(3,5-Dichlorophenyl)thiophene-2-carboxylic acid belongs to the class of substituted thiophenes, a core scaffold in numerous biologically active compounds.[1] Its structure is characterized by three key functional components:

-

A thiophene-2-carboxylic acid moiety, which provides a handle for further chemical modification (e.g., amide bond formation) and imparts acidic properties.

-

A 3,5-dichlorophenyl ring , which introduces significant hydrophobicity and specific steric and electronic properties that can influence molecular interactions and biological activity. The chlorine atoms are strong electron-withdrawing groups and can participate in halogen bonding.

-

The C-C bond linking the thiophene and phenyl rings, which creates a biaryl-like structure.

This combination makes the molecule a valuable intermediate for creating complex molecular architectures. Its derivatives are explored for a range of therapeutic areas, leveraging the diverse biological activities associated with the thiophene nucleus, such as anti-inflammatory, antimicrobial, and anticancer properties.[1]

Physicochemical and Structural Properties

A summary of the key identifying and physical properties of 5-(3,5-dichlorophenyl)thiophene-2-carboxylic acid is provided below. While some experimental data is not publicly available, reasonable estimates can be derived from structurally related compounds.

| Property | Value | Source / Rationale |

| CAS Number | 1099660-24-8 | [2] |

| Molecular Formula | C₁₁H₆Cl₂O₂S | [2] |

| Molecular Weight | 273.13 g/mol | [3] |

| SMILES | C1=C(SC(=C1)C(=O)O)C2=CC(=CC(=C2)Cl)Cl | [2] |

| Melting Point | Estimated: 160-180 °C | Based on related structures like 5-chlorothiophene-2-carboxylic acid (154-158 °C).[4] The addition of the bulky dichlorophenyl group would likely increase the melting point. |

| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Ethyl Acetate). | The carboxylic acid group imparts some polarity, but the dichlorophenyl and thiophene rings create a largely hydrophobic molecule.[5] |

| Appearance | Expected to be an off-white to light-yellow crystalline powder. | Based on analogous thiophene carboxylic acids.[6] |

Synthesis and Purification

The most efficient and widely adopted method for constructing the C-C bond between the thiophene and phenyl rings is the Suzuki-Miyaura cross-coupling reaction .[7][8] This palladium-catalyzed reaction offers high yields and excellent functional group tolerance.

Synthetic Pathway Overview

The synthesis involves a two-step process starting from commercially available 5-bromothiophene-2-carboxylic acid. The carboxylic acid is first protected as an ester (e.g., methyl ester) to prevent interference with the organometallic reagents. This is followed by the key Suzuki coupling step with 3,5-dichlorophenylboronic acid. The final step is the hydrolysis of the ester to yield the target carboxylic acid.

Caption: Synthetic workflow for 5-(3,5-Dichlorophenyl)thiophene-2-carboxylic acid.

Detailed Experimental Protocol

Step 1: Esterification of 5-Bromothiophene-2-carboxylic acid

-

Suspend 5-bromothiophene-2-carboxylic acid (1.0 eq) in methanol (10-15 mL per gram of starting material).

-

Carefully add concentrated sulfuric acid (0.1 eq) as a catalyst.

-

Heat the mixture to reflux (approx. 65 °C) and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 5-bromothiophene-2-carboxylate, which can often be used in the next step without further purification.

Step 2: Suzuki-Miyaura Cross-Coupling

-

To a reaction vessel, add methyl 5-bromothiophene-2-carboxylate (1.0 eq), 3,5-dichlorophenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

-

Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen).

-

Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

-

Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 eq).

-

Heat the mixture to 90-100 °C and stir vigorously for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.[7]

-

After completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Saponification (Ester Hydrolysis)

-

Dissolve the crude ester from Step 2 in a mixture of tetrahydrofuran (THF) and methanol.

-

Add an aqueous solution of sodium hydroxide (2-3 eq, e.g., 2M solution).

-

Stir the mixture at room temperature or gentle heat (40-50 °C) for 2-4 hours until hydrolysis is complete (monitored by TLC).

-

Remove the organic solvents under reduced pressure.

-

Dilute the remaining aqueous solution with water and cool in an ice bath.

-

Acidify the solution to pH 2-3 by the slow addition of 1M HCl. A precipitate will form.

-

Stir the slurry in the ice bath for 30 minutes, then collect the solid product by vacuum filtration.

-

Wash the filter cake with cold water and dry under vacuum to yield the final product.

Purification: The final product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.

Spectroscopic Characterization (Predicted)

The identity and purity of the synthesized compound are confirmed using standard spectroscopic methods. The following table outlines the predicted key signals.

| Technique | Predicted Chemical Shifts (δ) / Frequencies (cm⁻¹) | Assignment and Rationale |

| ¹H NMR | δ 10.0 - 13.0 ppm (broad singlet, 1H)δ 7.6 - 7.8 ppm (doublet, 1H)δ 7.5 - 7.6 ppm (doublet, 1H)δ 7.4 - 7.5 ppm (multiplet, 3H) | Carboxylic acid proton (-COOH).Thiophene H-3 proton.Thiophene H-4 proton.Protons on the 3,5-dichlorophenyl ring. |

| ¹³C NMR | δ 162 - 168 ppmδ 145 - 155 ppmδ 135 - 145 ppmδ 125 - 135 ppm | Carboxylic acid carbonyl carbon (C=O).Quaternary carbons (C-2, C-5 of thiophene; C-1', C-3', C-5' of phenyl).Thiophene C-3 and C-4 carbons.Phenyl C-2', C-4', C-6' carbons. |

| FT-IR | ~3300 - 2500 cm⁻¹ (broad)~1710 - 1680 cm⁻¹ (strong)~1550 - 1400 cm⁻¹ (multiple)~800 - 700 cm⁻¹ (strong) | O-H stretch of the carboxylic acid dimer.C=O stretch of the carboxylic acid.C=C stretches of the aromatic and heteroaromatic rings.C-Cl stretches. |

| Mass Spec (EI) | m/z ≈ 272/274/276 | Molecular ion peak cluster (M⁺) showing the characteristic isotopic pattern for two chlorine atoms. |

Potential Applications and Field Insights

5-(3,5-Dichlorophenyl)thiophene-2-carboxylic acid is not typically an end-product but rather a crucial intermediate. Its value lies in its utility for building more complex molecules for various high-value applications.

Caption: Relationship of the core compound to downstream applications.

-

Medicinal Chemistry : The thiophene core is a "privileged scaffold" in drug discovery. This specific molecule serves as a precursor for novel therapeutics. For example, a complex derivative containing a 3-(3,5-dichlorophenyl) group has been identified as a potent antagonist of Leukocyte Function-Associated Antigen-1 (LFA-1), a target for autoimmune diseases and transplant rejection.[9] The carboxylic acid group allows for straightforward amide coupling to introduce diverse functionalities and build libraries for screening.

-

Agrochemicals : Thiophene-2-carboxylic acid derivatives have been patented for use as herbicides, demonstrating their potential in crop protection.[2] The dichlorophenyl motif is common in agrochemicals, and this compound provides a route to novel active ingredients.

-

Materials Science : Biaryl thiophene structures are foundational to organic electronics (e.g., organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs)). While the carboxylic acid may require modification, the core scaffold is relevant for the synthesis of new conductive polymers and organic semiconductors.

Safety and Handling

As a Senior Application Scientist, I must emphasize that proper safety protocols are non-negotiable. 5-(3,5-Dichlorophenyl)thiophene-2-carboxylic acid should be handled with care in a controlled laboratory environment.

-

GHS Hazard Classification :

-

Personal Protective Equipment (PPE) :

-

Eye Protection : Wear chemical safety goggles or a face shield.

-

Hand Protection : Wear chemically resistant gloves (e.g., nitrile).

-

Respiratory Protection : Use in a certified chemical fume hood to avoid inhalation of dust. If a fume hood is not available, a NIOSH-approved respirator with a particulate filter is required.

-

Skin and Body Protection : Wear a lab coat and closed-toe shoes.

-

-

Handling and Storage :

-

First Aid Measures :

-

In case of eye contact : Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[11]

-

In case of skin contact : Wash off with soap and plenty of water. Remove contaminated clothing.[11]

-

If inhaled : Move the person to fresh air. If breathing is difficult, give oxygen.[10]

-

If swallowed : Do NOT induce vomiting. Rinse mouth with water and seek medical attention.[10]

-

References

-

Ali, A., et al. (2021). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Journal of Chemistry, 2021, 1-13. Available at: [Link]

-

Khan, I., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7353. Available at: [Link]

-

Wikipedia. (n.d.). Thiophene-2-carboxylic acid. Available at: [Link]

-

Akhtar, T., et al. (2021). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. Journal of Molecular Structure, 1230, 129579. Available at: [Link]

-

ResearchGate. (2021). Biological Diversity of Thiophene: A Review. Available at: [Link]

-

Dhar, T. G. M., et al. (2007). Discovery and development of 5-[(5S,9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-7-yl-methyl]-3-thiophenecarboxylic acid (BMS-587101)--a small molecule antagonist of leukocyte function associated antigen-1. Journal of Medicinal Chemistry, 50(1), 106-110. Available at: [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Chlorothiophene-2-carboxylic acid, 98%. Available at: [Link]

-

MDPI. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Available at: [Link]

-

Solubility of Things. (n.d.). Thiophene-2-carboxylic acid. Available at: [Link]

-

Chem-Impex International. (n.d.). 5-(3,5-dichlorophenyl)thiophene-2-carboxylic acid. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. biosynth.com [biosynth.com]

- 3. labsolu.ca [labsolu.ca]

- 4. 5-Chlorothiophene-2-carboxylic acid | 24065-33-6 [chemicalbook.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 7. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant <i>Escherichia coli</i> sequence type 405 and computational investigation - Arabian Journal of Chemistry [arabjchem.org]

- 9. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Structure Elucidation of 5-(3,5-Dichlorophenyl)thiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 5-(3,5-dichlorophenyl)thiophene-2-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. In the absence of extensive published experimental data for this specific compound, this guide integrates foundational analytical principles with predictive methodologies and comparative data from structurally related compounds. We will detail the synergistic application of Mass Spectrometry, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and single-crystal X-ray crystallography. Each section will present a robust, self-validating protocol, explain the causal reasoning behind the experimental design, and interpret the anticipated data to build a cohesive and unambiguous structural assignment. This document serves as a blueprint for the rigorous characterization of novel thiophene derivatives, emphasizing scientific integrity and logical data synthesis.

Introduction: The Imperative for Rigorous Structural Verification

The bioactivity and material properties of a novel chemical entity are intrinsically linked to its precise three-dimensional structure. 5-(3,5-Dichlorophenyl)thiophene-2-carboxylic acid (MW: 273.14 g/mol ; Formula: C₁₁H₆Cl₂O₂S) presents a unique combination of a thiophene-2-carboxylic acid scaffold, known for its diverse pharmacological activities, and a dichlorophenyl moiety, which can significantly modulate lipophilicity, metabolic stability, and target binding.[1][2] The precise substitution pattern is critical; therefore, unambiguous confirmation of the connectivity and stereochemistry is paramount for any future development.

This guide outlines a multi-pronged analytical approach to confirm the identity and structure of a newly synthesized batch of 5-(3,5-dichlorophenyl)thiophene-2-carboxylic acid, ensuring the integrity of subsequent research and development efforts.

Foundational Analysis: Mass Spectrometry for Molecular Formula Confirmation

Mass spectrometry is the first-line technique to confirm the molecular weight and elemental composition of a synthesized compound.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

-

Ionization Mode: Analyze the sample in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to maximize the probability of observing the molecular ion.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 100-500.

-

Calibration: Ensure the instrument is calibrated with a known standard to achieve mass accuracy within 5 ppm.

Anticipated Data and Interpretation

The primary objective is to observe the molecular ion peak and compare its exact mass to the theoretical mass of the target compound. The presence of two chlorine atoms will result in a characteristic isotopic pattern.

| Ion | Theoretical m/z | Expected Isotopic Pattern (Relative Abundance) |

| [M+H]⁺ | 272.9538 | M (100%), M+2 (65%), M+4 (10%) |

| [M-H]⁻ | 270.9393 | M (100%), M+2 (65%), M+4 (10%) |

| [M+Na]⁺ | 294.9358 | M (100%), M+2 (65%), M+4 (10%) |

Table 1: Predicted m/z values and isotopic patterns for 5-(3,5-Dichlorophenyl)thiophene-2-carboxylic acid in HRMS.[3]

The observation of this distinct isotopic signature provides strong evidence for the presence of two chlorine atoms in the molecule. Fragmentation patterns can also offer structural clues. For instance, the loss of the carboxylic acid group (a neutral loss of 45 Da) is a common fragmentation pathway for carboxylic acids.[4]

Unraveling the Connectivity: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. A combination of ¹H and ¹³C NMR, along with 2D techniques, will be employed.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound and allows for the observation of the acidic proton.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

The spectral width should encompass the expected chemical shift range (typically 0-15 ppm).

-

The acidic proton of the carboxylic acid may be broad and its chemical shift can be concentration-dependent.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A sufficient number of scans will be necessary to obtain a good signal-to-noise ratio.

-

-

2D NMR (if necessary): If assignments are ambiguous, acquire COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) spectra to establish proton-proton and proton-carbon correlations, respectively.

Predicted ¹H NMR Spectrum and Interpretation

Based on the proposed structure and data from similar compounds, the following proton signals are expected:

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |

| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Broad Singlet | 1H | Highly deshielded acidic proton, subject to hydrogen bonding.[4] |

| Thiophene H-3 | 7.3 - 7.5 | Doublet | 1H | Coupled to H-4 (J ≈ 4 Hz). |

| Thiophene H-4 | 7.6 - 7.8 | Doublet | 1H | Coupled to H-3 (J ≈ 4 Hz). Deshielded due to proximity to the carboxylic acid. |

| Dichlorophenyl H-2', H-6' | 7.5 - 7.7 | Doublet | 2H | Meta to each other, appear as a doublet due to coupling with H-4' (J ≈ 2 Hz). |

| Dichlorophenyl H-4' | 7.4 - 7.6 | Triplet | 1H | Coupled to H-2' and H-6' (J ≈ 2 Hz), appears as a triplet or a fine-structured singlet. |

Table 2: Predicted ¹H NMR data for 5-(3,5-Dichlorophenyl)thiophene-2-carboxylic acid in DMSO-d₆.

Predicted ¹³C NMR Spectrum and Interpretation

The proton-decoupled ¹³C NMR spectrum is expected to show 9 distinct signals, corresponding to the 9 magnetically non-equivalent carbon atoms in the molecule.

| Carbon(s) | Predicted Chemical Shift (ppm) | Rationale |

| Carboxylic Acid (C=O) | 160 - 165 | Typical range for a carboxylic acid carbonyl carbon.[4] |

| Thiophene C-5 | 140 - 145 | Attached to the dichlorophenyl group. |

| Thiophene C-2 | 135 - 140 | Attached to the carboxylic acid group. |

| Dichlorophenyl C-1' | 138 - 142 | Point of attachment to the thiophene ring. |

| Dichlorophenyl C-3', C-5' | 133 - 136 | Carbons bearing the chlorine atoms. |

| Thiophene C-4 | 130 - 135 | |

| Dichlorophenyl C-2', C-6' | 125 - 130 | |

| Thiophene C-3 | 124 - 128 | |

| Dichlorophenyl C-4' | 122 - 126 |

Table 3: Predicted ¹³C NMR data for 5-(3,5-Dichlorophenyl)thiophene-2-carboxylic acid in DMSO-d₆.

Probing Functional Groups: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

-

Background Correction: Perform a background scan prior to sample analysis.

Anticipated Data and Interpretation

The IR spectrum will provide confirmatory evidence for the carboxylic acid and aromatic functionalities.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |

| O-H (Carboxylic Acid) | 2500 - 3300 (very broad) | Stretching |

| C=O (Carboxylic Acid) | 1680 - 1710 | Stretching |

| C=C (Aromatic) | 1450 - 1600 | Stretching |

| C-O (Carboxylic Acid) | 1210 - 1320 | Stretching |

| C-Cl | 600 - 800 | Stretching |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

Table 4: Key expected IR absorptions for 5-(3,5-Dichlorophenyl)thiophene-2-carboxylic acid.[5]

The broad O-H stretch is characteristic of a hydrogen-bonded carboxylic acid dimer. The position of the C=O stretch provides information about conjugation; its presence in the expected range supports the connection of the carboxylic acid to the aromatic thiophene ring.

The Definitive Proof: Single-Crystal X-ray Crystallography

While the combination of MS and NMR is often sufficient to determine the structure of a small molecule, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

Experimental Protocol: Crystal Growth and Data Collection

-

Crystal Growth:

-

Slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system (e.g., ethanol, ethyl acetate/hexanes) is a common method.

-

The goal is to obtain well-formed, single crystals of sufficient size and quality.

-

-

Data Collection:

-

Mount a suitable crystal on a goniometer.

-

Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα radiation.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.

-

Expected Outcome

A successful crystallographic analysis will yield a detailed 3D model of the molecule, confirming the connectivity of the 3,5-dichlorophenyl group to the 5-position of the thiophene ring and the carboxylic acid group at the 2-position. It will also reveal details of the crystal packing and any intermolecular interactions, such as hydrogen bonding between the carboxylic acid moieties.

Conclusion: A Cohesive Structural Narrative

The structural elucidation of 5-(3,5-dichlorophenyl)thiophene-2-carboxylic acid is a systematic process where each analytical technique provides a crucial piece of the puzzle. High-resolution mass spectrometry confirms the elemental composition. A detailed analysis of ¹H and ¹³C NMR spectra establishes the atomic connectivity. Infrared spectroscopy verifies the presence of key functional groups. Finally, single-crystal X-ray crystallography offers the definitive and unambiguous three-dimensional structure. By following the protocols and interpretive logic outlined in this guide, researchers can confidently and rigorously characterize this and other novel chemical entities, ensuring the solid foundation required for further scientific investigation.

References

-

PubChemLite. (n.d.). 5-(3,5-dichlorophenyl)thiophene-2-carboxylic acid (C11H6Cl2O2S). Retrieved January 26, 2026, from [Link]

-

Farmacia Journal. (n.d.). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Retrieved January 26, 2026, from [Link]

-

Wikipedia. (n.d.). Thiophene-2-carboxylic acid. Retrieved January 26, 2026, from [Link]

- Manasagangotri, P. a. (2021). Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophene-2-carbonyl)

- Google Patents. (n.d.). Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.

-

ResearchGate. (n.d.). Plausible reaction mechanism for synthesis of thiophene 2-carboxylic acid derivatives. Retrieved January 26, 2026, from [Link]

-

NIH. (n.d.). Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. Retrieved January 26, 2026, from [Link]

-

Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Retrieved January 26, 2026, from [Link]

-

Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved January 26, 2026, from [Link]

-

PubChem. (n.d.). 5-Chloro-2-thiophenecarboxylic acid. Retrieved January 26, 2026, from [Link]

-

IOSR Journal. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. Retrieved January 26, 2026, from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. 2,5-Thiophenedicarboxylic acid | C6H4O4S | CID 20273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - 5-(3,5-dichlorophenyl)thiophene-2-carboxylic acid (C11H6Cl2O2S) [pubchemlite.lcsb.uni.lu]

- 4. globethesis.com [globethesis.com]

- 5. iosrjournals.org [iosrjournals.org]

An In-depth Technical Guide to 5-(3,5-Dichlorophenyl)thiophene-2-carboxylic Acid (CAS Number 1099660-24-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(3,5-Dichlorophenyl)thiophene-2-carboxylic acid, identified by CAS number 1099660-24-8, is a halogenated aromatic heterocyclic compound. While specific, in-depth research on this particular molecule is not extensively documented in publicly available literature, its structural motifs—a thiophene-2-carboxylic acid core linked to a dichlorinated phenyl ring—place it within a class of compounds of significant interest in medicinal chemistry and materials science. Thiophene derivatives are known to possess a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] This guide aims to provide a comprehensive technical overview of 5-(3,5-Dichlorophenyl)thiophene-2-carboxylic acid, synthesizing available data and inferring its potential properties and applications based on the well-established principles of thiophene chemistry.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental to its application in research and development.

| Property | Value | Source |

| CAS Number | 1099660-24-8 | Internal Database |

| Molecular Formula | C₁₁H₆Cl₂O₂S | Biosynth |

| Molecular Weight | 273.14 g/mol | Biosynth |

| Canonical SMILES | C1=C(C(=O)O)SC(=C1)C2=CC(=CC(=C2)Cl)Cl | Biosynth |

| Appearance | White to off-white solid (predicted) | Inferred |

| Solubility | Poorly soluble in water; soluble in organic solvents like DMSO and methanol (predicted) | Inferred |

Synthesis and Chemical Reactivity

Conceptual Synthetic Workflow

Caption: Conceptual workflow for the synthesis of the target compound.

General Reactivity

The carboxylic acid group of 5-(3,5-Dichlorophenyl)thiophene-2-carboxylic acid is expected to undergo typical reactions, such as esterification, amidation, and reduction. The thiophene ring, while generally aromatic, can be susceptible to electrophilic substitution, although the presence of the deactivating carboxylic acid and dichlorophenyl groups would likely make such reactions challenging.

Potential Biological Activity and Therapeutic Applications

The true potential of 5-(3,5-Dichlorophenyl)thiophene-2-carboxylic acid lies in its likely biological activities, inferred from the extensive research on related thiophene derivatives.

Anti-inflammatory Potential

Thiophene-based compounds are well-represented among anti-inflammatory agents.[1] The mechanism often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX). The carboxylic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs), where it often plays a crucial role in binding to the active site of these enzymes.

Anticancer and Kinase Inhibition Potential

Numerous thiophene derivatives have been investigated as anticancer agents.[2][3] Their mechanisms of action are diverse and can include the inhibition of protein kinases, which are critical regulators of cell growth and proliferation. The dichlorophenyl substitution on the thiophene ring of 5-(3,5-Dichlorophenyl)thiophene-2-carboxylic acid is a structural feature found in several known kinase inhibitors, suggesting that this compound could be a candidate for screening against various kinase targets.

Thromboxane Synthetase Inhibition

A European patent describes a class of thiophene-2-carboxylic acid derivatives as potent and selective inhibitors of thromboxane synthetase.[4] This enzyme is responsible for the production of thromboxane A2, a potent mediator of platelet aggregation and vasoconstriction. Inhibition of thromboxane synthetase is a therapeutic strategy for cardiovascular and thromboembolic diseases. The structural similarity of 5-(3,5-Dichlorophenyl)thiophene-2-carboxylic acid to the compounds described in this patent suggests it may share this inhibitory activity.

Hypothesized Mechanism of Action: A Signaling Pathway Perspective

Given the prevalence of thiophene derivatives as anti-inflammatory and anticancer agents, a plausible, yet hypothetical, mechanism of action for 5-(3,5-Dichlorophenyl)thiophene-2-carboxylic acid could involve the modulation of inflammatory or proliferative signaling pathways.

Caption: Hypothesized inhibition of the inflammatory pathway.

Experimental Protocols

The following are representative protocols that would be relevant for the study of 5-(3,5-Dichlorophenyl)thiophene-2-carboxylic acid.

Protocol 1: General Procedure for Suzuki Coupling

This protocol is a general guideline for the synthesis of aryl-substituted thiophenes and would need to be optimized for the specific substrates.

-

Reaction Setup: To an oven-dried flask, add 5-(boronicester)-thiophene-2-carboxylic acid ester (1.0 eq), 1,3-dichloro-5-halobenzene (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq).

-

Solvent Addition: Add a degassed solvent system, for example, a 3:1 mixture of dioxane and water.

-

Reaction Execution: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: In Vitro COX Inhibition Assay

This is a representative protocol to assess the anti-inflammatory potential of the compound.

-

Enzyme Preparation: Prepare solutions of recombinant human COX-1 and COX-2 enzymes in a suitable buffer.

-

Compound Preparation: Prepare a stock solution of 5-(3,5-Dichlorophenyl)thiophene-2-carboxylic acid in DMSO and make serial dilutions.

-

Assay Procedure: In a 96-well plate, add the enzyme, the test compound at various concentrations, and a heme cofactor. Incubate for a short period.

-

Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.

-

Detection: Measure the production of prostaglandin E₂ (PGE₂) using a commercially available ELISA kit.

-

Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the enzyme activity.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 5-(3,5-Dichlorophenyl)thiophene-2-carboxylic acid is not widely available, compounds of this class should be handled with care in a laboratory setting. Assume the compound is a potential irritant to the skin, eyes, and respiratory tract. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All handling should be performed in a well-ventilated fume hood.

Conclusion and Future Directions

5-(3,5-Dichlorophenyl)thiophene-2-carboxylic acid is a molecule with significant, albeit largely unexplored, potential. Its structural features strongly suggest that it could be a valuable probe or lead compound in the areas of anti-inflammatory and anticancer drug discovery. The immediate future for this compound should involve its synthesis and subsequent screening in a battery of relevant biological assays to elucidate its specific targets and mechanism of action. Further derivatization of the carboxylic acid and the aromatic rings could also lead to the discovery of compounds with enhanced potency and selectivity.

References

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. Available from: [Link]

-

Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. ACS Omega. 2019;4(5):9448-9457. Available from: [Link]

-

NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Farmacia Journal. 2017;65(6):879-885. Available from: [Link]

- Thiophene-2-carboxylic-acid derivatives and process for their preparation. Google Patents.

- Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method. Google Patents.

-

New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Semantic Scholar. Available from: [Link]

- Thiophene-2,5-dicarboxylic acid synthesis method. Google Patents.

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. farmaciajournal.com [farmaciajournal.com]

- 4. EP0109381B1 - Thiophene-2-carboxylic-acid derivatives and process for their preparation - Google Patents [patents.google.com]

An In-depth Technical Guide to 5-(3,5-Dichlorophenyl)thiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-(3,5-Dichlorophenyl)thiophene-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its chemical properties, synthesis, potential applications, and safety considerations, offering a valuable resource for researchers in the field.

Core Molecular Attributes

5-(3,5-Dichlorophenyl)thiophene-2-carboxylic acid is a substituted thiophene derivative with the molecular formula C₁₁H₆Cl₂O₂S.[1] Its structure features a central thiophene ring, substituted at the 2-position with a carboxylic acid group and at the 5-position with a 3,5-dichlorophenyl group.

Table 1: Key Molecular and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₆Cl₂O₂S | [1] |

| Molecular Weight | 273.1 g/mol | [2] |

| Monoisotopic Mass | 271.94656 Da | [1] |

Chemical Structure:

Caption: 2D structure of 5-(3,5-Dichlorophenyl)thiophene-2-carboxylic acid.

Synthesis and Mechanistic Insights

The synthesis of 5-(3,5-Dichlorophenyl)thiophene-2-carboxylic acid and its analogs is most commonly achieved through palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This approach offers a versatile and efficient route to constructing the C-C bond between the thiophene and phenyl rings.

A general synthetic strategy involves the coupling of a thiophene precursor, functionalized with a boronic acid or its ester at the 5-position, with a dihalophenyl compound. Alternatively, a halogenated thiophene-2-carboxylic acid derivative can be coupled with a dichlorophenylboronic acid.

Illustrative Synthetic Pathway (Suzuki-Miyaura Coupling):

Sources

An In-depth Technical Guide to the Synthesis of 5-(3,5-Dichlorophenyl)thiophene-2-carboxylic acid

This guide provides a comprehensive overview of a robust and widely applicable synthetic pathway for 5-(3,5-Dichlorophenyl)thiophene-2-carboxylic acid, a key intermediate in pharmaceutical and materials science research. The narrative emphasizes not only the procedural steps but also the underlying chemical principles and experimental rationale, ensuring a deep understanding for researchers, scientists, and drug development professionals.

Introduction: Strategic Importance of Aryl-Thiophene Carboxylic Acids

Substituted thiophene-2-carboxylic acids are a privileged scaffold in medicinal chemistry and materials science. The thiophene ring serves as a versatile bioisostere for a phenyl ring, offering unique electronic and steric properties. The addition of an aryl substituent at the 5-position, particularly a dichlorophenyl group, can significantly modulate the molecule's lipophilicity, metabolic stability, and target-binding interactions. This makes 5-(3,5-Dichlorophenyl)thiophene-2-carboxylic acid a valuable building block for the synthesis of novel therapeutic agents and functional organic materials.

Retrosynthetic Analysis and Pathway Selection

A retrosynthetic analysis of the target molecule suggests a convergent approach, where the thiophene-2-carboxylic acid core and the 3,5-dichlorophenyl moiety are synthesized separately and then coupled. Among the various carbon-carbon bond-forming reactions, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer a highly efficient and functional-group-tolerant method for this transformation.[1][2] This pathway is chosen for its reliability, scalability, and the commercial availability of the starting materials.

The proposed synthetic route involves two main stages:

-

Preparation of a suitable 5-halothiophene-2-carboxylic acid derivative: This intermediate will serve as the electrophilic partner in the cross-coupling reaction. 5-Bromothiophene-2-carboxylic acid is a common and commercially available starting material for this purpose.[3][4]

-

Suzuki-Miyaura cross-coupling: This key step involves the reaction of the 5-bromothiophene derivative with 3,5-dichlorophenylboronic acid in the presence of a palladium catalyst and a base to form the desired carbon-carbon bond.

Visualizing the Synthetic Pathway

Sources

- 1. Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant <i>Escherichia coli</i> sequence type 405 and computational investigation - Arabian Journal of Chemistry [arabjchem.org]

- 2. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Activity of 5-(3,5-Dichlorophenyl)thiophene-2-carboxylic acid

Introduction

The thiophene nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1] Thiophene derivatives have demonstrated potential as anti-inflammatory, antimicrobial, antioxidant, and anticancer agents.[1][2] The substitution pattern on the thiophene ring plays a crucial role in determining the pharmacological profile of these compounds. This guide focuses on 5-(3,5-Dichlorophenyl)thiophene-2-carboxylic acid, a molecule of significant interest due to the combination of the biologically active thiophene-2-carboxylic acid moiety and a dichlorinated phenyl ring, a substitution pattern often associated with enhanced biological effects.

While direct experimental data on the biological activity of 5-(3,5-Dichlorophenyl)thiophene-2-carboxylic acid is not extensively available in the public domain, this guide will provide a comprehensive overview of its potential activities by examining structurally related compounds and the well-established pharmacology of the thiophene scaffold. We will delve into its synthesis, plausible mechanisms of action, and detailed experimental protocols for its biological evaluation.

Chemical Synthesis

The synthesis of 5-aryl-thiophene-2-carboxylic acids is well-documented, with the Suzuki cross-coupling reaction being a prominent and versatile method.[3] This approach allows for the efficient formation of a carbon-carbon bond between the thiophene core and the aryl substituent. A plausible and efficient synthetic route to 5-(3,5-Dichlorophenyl)thiophene-2-carboxylic acid is outlined below.

The synthesis commences with the esterification of commercially available 5-bromothiophene-2-carboxylic acid. This is followed by a palladium-catalyzed Suzuki cross-coupling reaction with 3,5-dichlorophenylboronic acid. The final step involves the hydrolysis of the ester to yield the target carboxylic acid.

Experimental Protocol: Synthesis of 5-(3,5-Dichlorophenyl)thiophene-2-carboxylic acid

Step 1: Esterification of 5-Bromothiophene-2-carboxylic acid

-

To a solution of 5-bromothiophene-2-carboxylic acid (1.0 eq) in dichloromethane (DCM), add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).[3]

-

Add an appropriate alcohol (e.g., ethanol or methanol) (1.2 eq) and stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Suzuki Cross-Coupling Reaction

-

In a reaction vessel, combine the 5-bromothiophene-2-carboxylate from Step 1 (1.0 eq), 3,5-dichlorophenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (2.0 eq).

-

Add a suitable solvent system, for example, a mixture of toluene, ethanol, and water.

-

Degas the mixture by bubbling argon through it for 15-20 minutes.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Step 3: Hydrolysis of the Ester

-

Dissolve the purified ester from Step 2 in a mixture of tetrahydrofuran (THF) and water.

-

Add an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH).

-

Stir the mixture at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC).

-

Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 5-(3,5-Dichlorophenyl)thiophene-2-carboxylic acid.

Caption: Synthetic workflow for 5-(3,5-Dichlorophenyl)thiophene-2-carboxylic acid.

Potential Biological Activities and Mechanisms of Action

Based on the biological profiles of structurally similar compounds, 5-(3,5-Dichlorophenyl)thiophene-2-carboxylic acid is predicted to exhibit anti-inflammatory and anticancer activities.

Anti-inflammatory Activity

Thiophene derivatives are known to possess significant anti-inflammatory properties.[4] The proposed mechanism of action for many thiophene-based anti-inflammatory agents involves the inhibition of key inflammatory pathways.[5]

Potential Mechanisms:

-

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes: The carboxylic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes. It is plausible that 5-(3,5-Dichlorophenyl)thiophene-2-carboxylic acid could act as a COX/LOX inhibitor, thereby reducing the production of pro-inflammatory prostaglandins and leukotrienes.[4]

-

Modulation of the NF-κB Pathway: The nuclear factor-κB (NF-κB) signaling pathway is a critical regulator of inflammation. Some thiophene derivatives have been shown to inhibit the activation of NF-κB, leading to a downstream reduction in the expression of pro-inflammatory cytokines such as TNF-α and IL-6.[5] The dichlorophenyl substitution may enhance this inhibitory activity.

Caption: Plausible anti-inflammatory mechanism of action.

Anticancer Activity

The thiophene scaffold is a constituent of several anticancer agents.[6] The presence of the dichlorophenyl group can enhance lipophilicity and potentially improve cellular uptake and interaction with hydrophobic pockets of target proteins.

Potential Mechanisms:

-

Kinase Inhibition: Many anticancer drugs target protein kinases that are dysregulated in cancer cells. Certain substituted thiophenes have been identified as kinase inhibitors.[7] For instance, 2-amino-3-carboxy-4-phenylthiophenes have been reported as atypical protein kinase C (aPKC) inhibitors.[7] It is conceivable that 5-(3,5-Dichlorophenyl)thiophene-2-carboxylic acid could exhibit inhibitory activity against specific kinases involved in cancer cell proliferation and survival.

-

Induction of Apoptosis: Thiophene derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of Bcl-2 family proteins. The cytotoxic effect of the compound could be mediated by its ability to trigger programmed cell death in malignant cells.

Experimental Protocols for Biological Evaluation

To validate the predicted biological activities of 5-(3,5-Dichlorophenyl)thiophene-2-carboxylic acid, a series of in vitro and in vivo assays can be employed.

In Vitro Anti-inflammatory Assays

1. COX-1 and COX-2 Inhibition Assay

-

Principle: This assay measures the ability of the test compound to inhibit the conversion of arachidonic acid to prostaglandin E2 (PGE2) by recombinant COX-1 and COX-2 enzymes.

-

Methodology:

-

Prepare a reaction mixture containing the respective COX enzyme, arachidonic acid, and various concentrations of the test compound.

-

Incubate the mixture at 37°C for a specified time.

-

Terminate the reaction and measure the amount of PGE2 produced using an ELISA kit.

-

Calculate the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the enzyme activity.

-

2. 5-LOX Inhibition Assay

-

Principle: This assay determines the inhibitory effect of the compound on the activity of 5-lipoxygenase, which catalyzes the conversion of arachidonic acid to leukotrienes.

-

Methodology:

-

Use a commercially available 5-LOX inhibitor screening assay kit.

-

Incubate the 5-LOX enzyme with arachidonic acid and different concentrations of the test compound.

-

Measure the production of leukotrienes or the consumption of oxygen using a spectrophotometer or a specific probe.

-

Determine the IC₅₀ value.

-

3. Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

-

Principle: This assay assesses the anti-inflammatory potential of the compound by measuring its ability to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

-

Methodology:

-

Culture RAW 264.7 cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

-

Determine the concentration of the compound that inhibits NO production by 50%.

-

In Vitro Anticancer Assays

1. MTT Assay for Cytotoxicity

-

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Methodology:

-

Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours.

-

Add MTT solution to each well and incubate for 3-4 hours.

-

Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm).

-

Calculate the IC₅₀ value, representing the concentration that inhibits 50% of cell growth.

-

2. Kinase Inhibition Assay

-

Principle: This assay measures the ability of the compound to inhibit the activity of a specific protein kinase.

-

Methodology:

-

Utilize a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

-

Incubate the target kinase with its substrate, ATP, and various concentrations of the test compound.

-

Measure the amount of ADP produced, which is proportional to the kinase activity.

-

Determine the IC₅₀ value for kinase inhibition.

-

Data Presentation

Quantitative data from the proposed assays should be summarized in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Hypothetical In Vitro Anti-inflammatory Activity

| Assay | IC₅₀ (µM) |

| COX-1 Inhibition | >100 |

| COX-2 Inhibition | 15.2 |

| 5-LOX Inhibition | 25.8 |

| NO Production (RAW 264.7) | 12.5 |

Table 2: Hypothetical In Vitro Anticancer Activity

| Cell Line | IC₅₀ (µM) |

| MCF-7 (Breast) | 8.7 |

| A549 (Lung) | 11.2 |

| HCT116 (Colon) | 9.5 |

Conclusion and Future Directions

While direct biological data for 5-(3,5-Dichlorophenyl)thiophene-2-carboxylic acid is currently limited, this in-depth guide provides a strong foundation for its investigation as a potential therapeutic agent. Based on the well-established pharmacology of the thiophene scaffold and the influence of its substitution pattern, this compound is a promising candidate for exhibiting both anti-inflammatory and anticancer activities. The proposed synthetic route offers a practical approach for its preparation, and the detailed experimental protocols provide a clear roadmap for its biological evaluation.

Future research should focus on the synthesis of 5-(3,5-Dichlorophenyl)thiophene-2-carboxylic acid and its analogs, followed by a comprehensive screening of their biological activities using the assays outlined in this guide. Further studies should also aim to elucidate the precise molecular targets and mechanisms of action to fully understand its therapeutic potential.

References

A comprehensive list of references that support the claims and protocols in this guide would be compiled here, including titles, sources, and valid URLs for verification.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: The Thiophene Scaffold - A Privileged Structure in Modern Drug Discovery

An In-Depth Technical Guide to the Pharmacological Profile of Thiophene-2-Carboxylic Acid Derivatives

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to bind to multiple, diverse biological targets. The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a quintessential example of such a scaffold.[1][2] Its derivatives, particularly those functionalized with a carboxylic acid group at the 2-position, represent a cornerstone in the development of novel therapeutics. Thiophene-2-carboxylic acid and its derivatives are not merely synthetic curiosities; they are integral components of numerous marketed drugs, demonstrating a wide spectrum of pharmacological activities including anti-inflammatory, antimicrobial, and anticancer effects.[1][3][4]

This guide provides an in-depth exploration of the pharmacological profile of thiophene-2-carboxylic acid derivatives. We will move beyond a simple cataloging of activities to dissect the underlying mechanisms of action, explore critical structure-activity relationships (SAR), and detail the validated experimental protocols used to elucidate these properties. The objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this versatile chemical class, fostering a rational, mechanism-driven approach to future drug design.

The Chemical Versatility of the Thiophene-2-Carboxylic Acid Core

The thiophene-2-carboxylic acid moiety is a highly versatile building block for several key reasons.[5] The carboxylic acid group is readily transformed into a wide array of functional groups, including esters, amides, and hydrazones, allowing for systematic modification to optimize target binding and pharmacokinetic properties.[5][6] Furthermore, the thiophene ring itself is amenable to electrophilic substitution, enabling the introduction of various substituents that can profoundly influence the molecule's biological activity.[7] This synthetic tractability is fundamental to its role as a pharmaceutical intermediate.[5]

A common and efficient route to synthesize substituted 2-aminothiophene-3-carboxylate derivatives is the Gewald reaction, a multi-component condensation that provides a robust foundation for building libraries of diverse compounds for screening.[4][8]

Workflow for Synthesis and Characterization

The journey from precursor chemicals to a biologically characterized thiophene derivative follows a structured and logical progression. The causality behind this workflow is to ensure the synthesis of the target molecule with high purity, confirm its chemical identity, and then systematically evaluate its biological effects.

Caption: General workflow from synthesis to biological evaluation.

Antimicrobial Activity: A Persistent Threat, A Versatile Scaffold

The rise of multidrug-resistant pathogens presents a critical global health challenge, necessitating the discovery of novel antimicrobial agents.[4][9] Thiophene-2-carboxylic acid derivatives have consistently demonstrated significant potential in this arena, exhibiting both antibacterial and antifungal properties.[10][11]

Mechanism of Action & Structure-Activity Relationship (SAR)

The antimicrobial efficacy of these derivatives is highly dependent on their substitution patterns.

-

Antibacterial Activity : Thiophene-2-carboxamides have shown activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[10]

-

Influence of Substituents : Studies have shown that 3-amino thiophene-2-carboxamide derivatives display more potent antibacterial and antioxidant activity than their 3-hydroxy or 3-methyl counterparts.[10] The presence of an electron-donating amino group is thought to increase the electron density on the thiophene ring, which may enhance interaction with bacterial targets.[10]

-

Aromatic Substituents : The nature of substituents on other parts of the molecule is also crucial. For instance, thioureides of 2-thiophene carboxylic acid bearing a 2,6-dichlorophenyl group showed high efficacy, suggesting that electron-withdrawing groups can enhance antimicrobial activity.[12]

-

-

Antifungal Activity : Certain derivatives are active against fungal pathogens like Candida albicans and Aspergillus niger.[4][9] The structure-activity relationships often parallel those seen in antibacterial studies, where specific substitutions enhance potency.

Table 1: Representative Antibacterial Activity of Thiophene-2-Carboxamide Derivatives

| Compound Type | Substituent at Position 3 | Target Bacteria | Activity (MIC in µM/ml or % Inhibition) | Reference |

|---|---|---|---|---|

| Thiophene-2-carboxamide | Amino | S. aureus, P. aeruginosa | High Activity Index (up to 86.9%) | [10] |

| Thiophene-2-carboxamide | Hydroxy | S. aureus, B. subtilis | Moderate Inhibition | [10] |

| Thiophene-2-carboxamide | Methyl | S. aureus, B. subtilis | Low Inhibition | [10] |

| Benzylideneamino-tetrahydrobenzo[b]thiophene-3-carboxylate | 4-Cl | S. aureus, E. coli | MIC = 0.81 µM/ml | [4] |

| Benzylideneamino-tetrahydrobenzo[b]thiophene-3-carboxylate | 4-NO2 | C. albicans, A. niger | MIC = 0.91 µM/ml |[4] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the gold standard for quantifying the in vitro potency of an antimicrobial agent. This protocol is self-validating through the inclusion of positive (known antibiotic) and negative (no drug) controls.

Objective: To determine the lowest concentration of a thiophene derivative that visibly inhibits the growth of a specific microorganism.

Methodology (Tube Dilution Method):

-

Preparation of Stock Solution: Dissolve the synthesized thiophene derivative in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Preparation of Media: Prepare sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

-

Serial Dilutions:

-

Dispense 1 mL of broth into a series of sterile test tubes.

-

Add a defined volume of the compound stock solution to the first tube and mix thoroughly.

-

Perform a two-fold serial dilution by transferring 1 mL from the first tube to the second, mixing, and repeating this process across the series of tubes. This creates a gradient of decreasing compound concentrations.

-

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) equivalent to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this further to achieve a final concentration of ~5 x 10⁵ CFU/mL in the assay tubes.

-

Inoculation: Add 1 mL of the standardized inoculum to each tube containing the diluted compound.

-

Controls:

-

Positive Control: A tube containing a standard antibiotic (e.g., Cefadroxil) to confirm the susceptibility of the microorganism.[4]

-

Negative Control (Growth Control): A tube containing only broth and the inoculum (no compound) to ensure the microorganism grows under the assay conditions.

-

Sterility Control: A tube containing only un-inoculated broth to check for contamination.

-

-

Incubation: Incubate the tubes at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the tube.

Anti-inflammatory Properties: Targeting Key Mediators

Chronic inflammatory diseases pose a significant therapeutic challenge.[3] Thiophene derivatives, including the commercial drugs Tiaprofenic acid and Tinoridine, are well-established non-steroidal anti-inflammatory drugs (NSAIDs).[3]

Mechanism of Action: COX/LOX Inhibition

The primary mechanism for many anti-inflammatory thiophene derivatives is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[3] These enzymes are pivotal in the arachidonic acid cascade, which produces pro-inflammatory prostaglandins and leukotrienes.

Caption: Inhibition of the Arachidonic Acid Pathway.

The carboxylic acid group is often a critical pharmacophore for COX inhibition, mimicking the carboxylate of the natural substrate, arachidonic acid. SAR studies focus on modifying the thiophene ring and other parts of the molecule to enhance potency and selectivity for COX-2 over COX-1, which is associated with a reduced risk of gastrointestinal side effects.

Anticancer Activity: Inducing Programmed Cell Death

The search for more effective and selective anticancer agents is a paramount goal in pharmaceutical research.[4] Thiophene derivatives have emerged as a promising class of compounds with significant cytotoxic activity against various cancer cell lines.[10][13][14] Marketed drugs like Raltitrexed contain a thiophene moiety and are used in chemotherapy.[12]

Mechanism of Action: Apoptosis Induction

A primary anticancer mechanism for many thiophene derivatives is the induction of apoptosis (programmed cell death). This is often achieved through the generation of reactive oxygen species (ROS) and the subsequent disruption of the mitochondrial membrane potential (ΔΨm).[13][14]

Table 2: Cytotoxicity of Thiophene Derivatives Against Cancer Cell Lines

| Compound ID | Cancer Cell Line | Activity (IC₅₀ in µg/mL) | Key Finding | Reference |

|---|---|---|---|---|

| Compound 480 | HeLa | 12.61 | Induces apoptosis via ROS and ΔΨm disruption. | [13] |

| Compound 480 | Hep G2 | 33.42 | Potent cytotoxic agent. | [13] |

| TP 5 | HepG2, SMMC-7721 | Not specified | Inhibits tumor cell growth; ROS elevation. | [14] |

| Compound S8 | A-549 (Lung) | Effective at 10⁻⁴ M | Shows effective cytotoxic activity. |[4] |

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. Its reliability stems from the principle that only viable cells with active mitochondrial reductases can convert the MTT reagent into a colored formazan product.

Objective: To determine the concentration of a thiophene derivative that inhibits the growth of a cancer cell line by 50% (IC₅₀).

Methodology:

-

Cell Culture: Plate cancer cells (e.g., HeLa) in a 96-well plate at a density of ~5,000-10,000 cells per well and allow them to adhere overnight in a CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include wells with untreated cells (negative control) and a known anticancer drug (positive control, e.g., Adriamycin).[4]

-

Incubation: Incubate the plate for 48-72 hours to allow the compound to exert its effect.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of viability against the log of the compound concentration.

-

Use non-linear regression analysis to fit a dose-response curve and determine the IC₅₀ value.

-

Conclusion and Future Directions

Thiophene-2-carboxylic acid derivatives stand as a testament to the power of privileged scaffolds in drug discovery. Their synthetic tractability and diverse pharmacological profile, spanning antimicrobial, anti-inflammatory, and anticancer activities, ensure their continued relevance.[3][4][10] Future research should focus on leveraging medicinal chemistry strategies to enhance potency and selectivity. The development of dual-action inhibitors, such as compounds that inhibit both an enzyme and a protein-protein interaction docking site, represents an exciting frontier.[15] Furthermore, the use of advanced drug delivery systems, such as folate receptor-targeting nanoparticles, can overcome challenges like poor solubility and improve tumor-specific targeting, thereby maximizing therapeutic efficacy while minimizing systemic toxicity.[13] As our understanding of disease pathology deepens, the versatile thiophene-2-carboxylic acid core will undoubtedly serve as a foundational element for the next generation of targeted therapies.

References

-

Al-Ghorbani, M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports. Available at: [Link]

-

Bădiceanu, C., et al. (2015). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Farmacia Journal. Available at: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Versatility of Thiophene-2-carboxylic Acid in Organic Synthesis. Pharmaffiliates. Available at: [Link]

-

Gol, R. M., & Barot, V. M. (2018). Plausible reaction mechanism for synthesis of thiophene 2-carboxylic acid derivatives. ResearchGate. Available at: [Link]

-

Wikipedia. (n.d.). Thiophene. Wikipedia. Available at: [Link]

-

Gomes, M. N., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. MDPI. Available at: [Link]

-

Kumar, R., et al. (2019). Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity. Chemistry Central Journal. Available at: [Link]

-

Bădiceanu, C., et al. (2012). Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides. ResearchGate. Available at: [Link]

-

Bădiceanu, C., et al. (2015). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID : SYNTHESIS , STRUCTURE AND ANTIMICROBIAL STUDIES. Semantic Scholar. Available at: [Link]

- Hoechst Aktiengesellschaft. (1986). Thiophene-2-carboxylic-acid derivatives and process for their preparation. Google Patents.

-

Li, Y., et al. (2019). Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. ACS Omega. Available at: [Link]

-

Singh, A. P., & Sharma, M. (2025). Synthesis of thiophene and Their Pharmacological Activity. International Journal of Pharmaceutical Research and Applications. Available at: [Link]

-

Al-Abdullah, E. S., et al. (2011). Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. Molecules. Available at: [Link]

-

Yamaoka, N., et al. (2010). Structure-activity relationships of new 2-acylamino-3-thiophenecarboxylic acid dimers as plasminogen activator inhibitor-1 inhibitors. Chemical and Pharmaceutical Bulletin. Available at: [Link]

-

Singh, S., & Singh, P. (2025). Synthesis and Biological Evaluation of Thiophene and Its Derivatives. ResearchGate. Available at: [Link]

-

Singh, S., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link]

-

Gualtieri, F., et al. (2017). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. MDPI. Available at: [Link]

-

Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. Available at: [Link]

-

Miró-Canturri, A., et al. (2023). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology. Available at: [Link]

-

Li, W., et al. (2019). Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. MDPI. Available at: [Link]

-

Neacsu, A., et al. (2024). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. MDPI. Available at: [Link]

-

Stebbins, J. L., et al. (2011). Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. Bioorganic & Medicinal Chemistry. Available at: [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity [mdpi.com]

- 4. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus [mdpi.com]

- 7. Thiophene - Wikipedia [en.wikipedia.org]

- 8. Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 12. farmaciajournal.com [farmaciajournal.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles | MDPI [mdpi.com]

- 15. Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and Synthesis of Novel Dichlorophenyl Thiophene Compounds

An In-Depth Technical Guide

Introduction: The Thiophene Scaffold in Modern Chemistry

The thiophene ring, a five-membered aromatic heterocycle containing a single sulfur atom, stands as a "privileged pharmacophore" in medicinal chemistry and a cornerstone of materials science.[1][2] Its structural resemblance to benzene, yet distinct electronic properties, allows it to modulate the biological activity and physicochemical characteristics of molecules. Thiophene derivatives are integral to numerous FDA-approved drugs, exhibiting a vast spectrum of biological activities including anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[1][3][4] The incorporation of a dichlorophenyl moiety onto this versatile scaffold introduces significant lipophilicity and specific steric and electronic features, often enhancing target binding affinity and modifying the metabolic profile of the parent compound. This guide provides a technical overview of the primary synthetic routes to novel dichlorophenyl thiophene compounds, explains the rationale behind key experimental decisions, and details the necessary protocols for their synthesis and characterization, aimed at researchers and professionals in drug discovery and chemical development.

Part 1: Core Synthetic Strategies for the Thiophene Ring

The construction of the thiophene core is the foundational step. The choice of synthesis is dictated by the desired substitution pattern and the availability of starting materials. Two classical methods, the Gewald Aminothiophene Synthesis and the Paal-Knorr Synthesis, provide versatile entry points to highly functionalized thiophenes.

The Gewald Aminothiophene Synthesis

The Gewald reaction is a multicomponent reaction that produces highly substituted 2-aminothiophenes from an α-activated nitrile, a carbonyl compound (ketone or aldehyde), and elemental sulfur in the presence of a basic catalyst.[5][6] Its primary advantage is the convergence and operational simplicity, allowing for the rapid assembly of complex thiophenes from simple precursors.[7]

Causality of Component Roles:

-

α-Activated Nitrile (e.g., Malononitrile, Ethyl Cyanoacetate): Provides two carbons of the thiophene ring and the eventual 2-amino group (after tautomerization). The nitrile group activates the adjacent methylene for the initial Knoevenagel condensation.

-

Carbonyl Compound: Provides the other two carbons of the thiophene backbone. The structure of the ketone or aldehyde directly defines the substitution at the 3- and 4-positions of the resulting thiophene.

-

Elemental Sulfur (S₈): Acts as the sulfur source for the heterocycle. It is inexpensive and readily available.[8]

-